molecular formula C18H22FN3O4S B562832 Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate-d6 CAS No. 1189696-04-5

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate-d6

Cat. No.: B562832
CAS No.: 1189696-04-5
M. Wt: 401.486
InChI Key: TYISRAUZBAYPKG-XERRXZQWSA-N
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Description

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate-d6 is a stable isotope labelled compound . It is an intermediate of Rosuvastatin , a drug used to treat high cholesterol and related conditions .


Molecular Structure Analysis

The molecular formula of this compound is C18H16D6FN3O4S . It has a molecular weight of 401.49 .


Physical and Chemical Properties Analysis

This compound appears as a white solid . It is soluble in Chloroform, Dichloromethane, Diethyl Ether, and Ethyl Acetate . It should be stored at -20°C .

Scientific Research Applications

Synthesis and Molecular Properties

The synthesis of novel pyrazole derivatives from precursors including similar pyrimidine structures has been explored, showcasing the potential of these compounds in drug discovery. These studies emphasize the versatility of pyrimidine derivatives in synthesizing compounds with antioxidant, anti-cancer, and anti-inflammatory properties (Thangarasu, Manikandan, & Thamaraiselvi, 2019). Similarly, the efficient synthesis of key pyrimidine precursors for drug development highlights the importance of these compounds in medicinal chemistry (Šterk, Časar, Jukič, & Košmrlj, 2012).

Crystal Structure Analysis

The study of substituted pyridines, including compounds with fluorophenyl groups, reveals their nearly planar structures and supramolecular aggregation through various intermolecular interactions (Suresh et al., 2007). These insights into molecular interactions and structural stability are critical for designing compounds with desired physical and chemical properties.

Biological Activities

Research into pyrido[2,3-d]pyrimidine-carboxylate derivatives, including those with halophenyl groups, has shown a range of biological activities. Such compounds have been synthesized and tested for antibacterial, antifungal, and antitumor activities, demonstrating the potential of pyrimidine derivatives in therapeutic applications (Shanmugasundaram et al., 2011).

Novel Synthetic Approaches

The development of novel synthetic methodologies for pyrimidine derivatives, such as microwave-mediated synthesis under solvent-free conditions, represents an advancement in the efficient and environmentally friendly production of these compounds (Eynde et al., 2001).

Application in Imaging and Radioprotection

The synthesis of sulfonamide derivatives for use as precursors in imaging technologies, such as PET tracers, underscores the utility of pyrimidine derivatives in diagnostic applications (Gebhardt & Saluz, 2012). Additionally, novel pyrimidine compounds have been investigated for their antioxidant and radioprotective activities, highlighting their potential in protecting against radiation-induced damage (Mohan et al., 2014).

Mechanism of Action

As an intermediate of Rosuvastatin, this compound likely contributes to the mechanism of action of the final drug. Rosuvastatin works by blocking the enzyme in the liver that is responsible for making cholesterol .

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-[methyl(methylsulfonyl)amino]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O4S/c1-6-26-17(23)14-15(11(2)3)20-18(22(4)27(5,24)25)21-16(14)12-7-9-13(19)10-8-12/h7-11H,6H2,1-5H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYISRAUZBAYPKG-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NC(=NC(=C1C(=O)OCC)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747759
Record name Ethyl 4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189696-04-5
Record name Ethyl 4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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